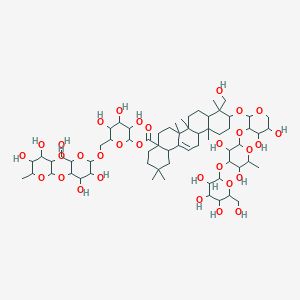

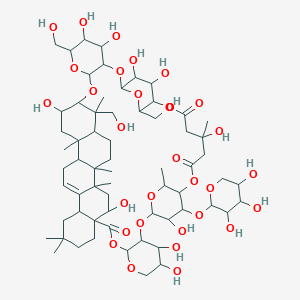

Kalopanax saponin C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

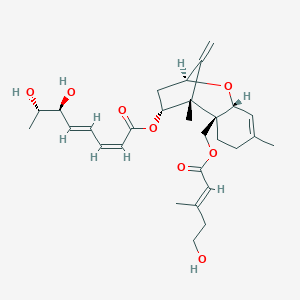

Kalopanax saponin C is a natural compound found in the bark of Kalopanax pictus, a deciduous tree that is native to East Asia. It has been used in traditional medicine for centuries due to its anti-inflammatory, anti-cancer, and anti-tumor properties. In recent years, there has been a growing interest in the scientific research application of Kalopanax saponin C due to its potential therapeutic applications.

科学的研究の応用

Transcriptomic Analysis in Saponin Biosynthesis

- Transcriptomic Insights : Kalopanax septemlobus, which contains triterpenoid saponins, has been studied for its gene involvement in saponin biosynthesis. Transcriptome analysis revealed genes like KsBAS, CYP716A94, and CYP72A397 that play roles in hederagenin saponin biosynthesis (Han et al., 2018).

Research Advances in Kalopanax

- Overview of Research : Advances in Kalopanax research encompass studies on its chemical components, such as triterpenoidal saponins, and their various biological activities including anti-inflammatory and antidiabetic effects (Zhu Wei & Nw Sci, 2004).

Enhanced Saponin Biosynthesis

- Saponin Production in Cell Culture : Studies have shown the enhancement of saponin biosynthesis in cell suspension cultures of Kalopanax septemlobus, which is valuable for producing saponins as pharmaceutical and dietary supplements (Lee et al., 2018).

Anti-Inflammatory and Memory Enhancement Properties

- Medical Applications : Kalopanax saponin A, from Kalopanax pictus, has been identified for its anti-inflammatory effects and potential as an anti-colitis agent. It also exhibits memory-enhancing properties, indicating its potential in treating cognitive disorders (Joh et al., 2011); (Joh et al., 2012).

Inhibition of Pro-Inflammatory Cytokine Production

- Therapeutic Potential : Saponins isolated from Kalopanax pictus have demonstrated inhibitory effects on pro-inflammatory cytokine production, supporting its use in the treatment and prevention of inflammatory diseases (Quang et al., 2013).

Comparative Transcriptome Analysis

- Genetic Insights : Comparative transcriptome analysis between embryogenic and nonembryogenic callus of Kalopanax septemlobus has provided insights into the genetic factors involved in saponin biosynthesis and stress responses (Lee et al., 2020).

Anticancer Activity

- Anticancer Research : Research has highlighted the potential of Kalopanax saponins, like kalopanaxsaponin A, in exhibiting anti-tumor activities, suggesting their application in cancer therapy (Park et al., 2001).

Hypoglycemic Effects

- Diabetes Research : Investigations into Kalopanax septemlobus have revealed its hypoglycemic effects, indicating its potential in treating diabetes (Xiaojun, 2008).

NF-κB Inhibition and PPAR Activation

- Pathway Modulation : Studies have demonstrated that oleanane-type triterpene saponins from Kalopanax have the ability to inhibit NF-κB and activate PPAR pathways, which are significant in inflammatory and metabolic diseases (Nhiem et al., 2011).

Saponin Distribution in Panax Notoginseng

- Metabolomic and Transcriptomic Analyses : Integrated studies on Panax notoginseng, which contain similar saponins to Kalopanax, have provided insights into the distribution and biosynthesis of saponins, useful for understanding Kalopanax saponin distribution and synthesis (Wei et al., 2018).

Systematic Review of Saponins in Panax Genus

- Chemical Diversity of Saponins : A systematic review of saponins in the Panax genus, related to Kalopanax, has been conducted, focusing on their diverse chemical structures and therapeutic properties (Yang et al., 2014).

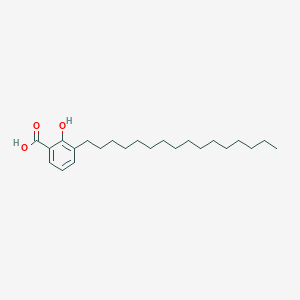

特性

CAS番号 |

121449-76-1 |

|---|---|

製品名 |

Kalopanax saponin C |

分子式 |

C13H12N2O2 |

分子量 |

1383.5 g/mol |

IUPAC名 |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C65H106O31/c1-25-36(70)41(75)45(79)54(87-25)93-50-31(21-67)90-53(48(82)44(50)78)86-23-32-40(74)43(77)47(81)56(91-32)96-59(84)65-17-15-60(3,4)19-28(65)27-9-10-34-61(5)13-12-35(62(6,24-68)33(61)11-14-64(34,8)63(27,7)16-18-65)92-58-52(38(72)29(69)22-85-58)95-57-49(83)51(37(71)26(2)88-57)94-55-46(80)42(76)39(73)30(20-66)89-55/h9,25-26,28-58,66-83H,10-24H2,1-8H3 |

InChIキー |

SDOYPCMINZZTMA-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

同義語 |

3-O-(alpha-rhamnopyranosyl-(1-2)-alpha-arabinopyranosyl)hedragenin-28-(alpha-rhamnopyranosyl-(1-2)-beta-glucopyranosyl-(1-6)-beta-glucopyranosyl)ester kalopanax saponin C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate](/img/structure/B219266.png)